REACTION_CXSMILES
|
[CH2:1]1[C@H:6]([OH:7])[C@@H:5]([O:8][S:9]([O-:12])(=[O:11])=[O:10])[C@H:4]([O:13][C@H:14]2[C@H:19]([OH:20])[C@@H:18]([OH:21])[C@H:17]([O:22][C@@H:23]3[O:28][CH2:27][C@@H:26]([O:29][C@H:30]4[C@@H:35]([O:36][S:37]([O-:40])(=[O:39])=[O:38])[C@@H:34]([O:41][S:42]([O-:45])(=[O:44])=[O:43])[C@H:33]([OH:46])[O:32][C@@H:31]4[CH2:47][OH:48])[C@H:25]([OH:49])[C@H:24]3[OH:50])[O:16][C@@H:15]2[CH2:51][OH:52])[O:3][C@@H:2]1[CH2:53][O:54][S:55]([O-:58])(=[O:57])=[O:56].[S:59](=[O:63])(=[O:62])([OH:61])[OH:60]>O>[CH2:1]1[C@H:6]([OH:7])[C@@H:5]([O:8][S:9]([O-:12])(=[O:11])=[O:10])[C@H:4]([O:13][C@H:14]2[C@H:19]([OH:20])[C@@H:18]([OH:21])[C@H:17]([O:22][C@@H:23]3[O:28][CH2:27][C@@H:26]([O:29][C@H:30]4[C@@H:35]([O:36][S:37]([O-:40])(=[O:38])=[O:39])[C@@H:34]([O:41][S:42]([O-:45])(=[O:44])=[O:43])[C@H:33]([OH:46])[O:32][C@@H:31]4[CH2:47][OH:48])[C@H:25]([OH:49])[C@H:24]3[OH:50])[O:16][C@@H:15]2[CH2:51][OH:52])[O:3][C@@H:2]1[CH2:53][O:54][S:55]([O-:58])(=[O:56])=[O:57].[OH:62][S:59]([O:61][S:9]([OH:11])(=[O:10])=[O:8])(=[O:60])=[O:63].[S:9](=[O:10])(=[O:8])([OH:12])[OH:11]
|
Name
|
Sodium cellulose sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H](O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@@H]4OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)CO)O)O)CO)COS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
cellulose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1[C@H](O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@@H]4OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)CO)O)O)CO)COS(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OS(=O)(=O)OS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |